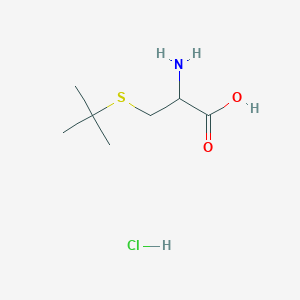

S-tert-Butyl-L-cysteine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-tert-Butyl-L-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butyl group attached to the sulfur atom of the cysteine molecule. This compound is often used in scientific research due to its unique properties and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of S-tert-Butyl-L-cysteine hydrochloride typically involves the protection of the thiol group of L-cysteine with a tert-butyl group. This can be achieved through the reaction of L-cysteine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of thiol protection and subsequent conversion to the hydrochloride salt, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: : S-tert-Butyl-L-cysteine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to regenerate the free thiol group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Free thiol group.

Substitution: Various substituted cysteine derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Targeting

S-tert-Butyl-L-cysteine hydrochloride is extensively used in the development of new therapeutics, particularly those targeting cysteine-related pathways. Cysteine plays a crucial role in numerous biological processes, making this compound significant for drug formulation studies aimed at treating diseases such as cancer and neurodegenerative disorders .

Case Study: Drug Formulation

Research has shown that this compound can enhance the stability and efficacy of certain drug compounds. For instance, it has been utilized in the formulation of drugs that inhibit cysteine proteases, which are implicated in various pathological conditions .

Biochemical Research

Enzyme Activity and Protein Interactions

This compound serves as a valuable reagent in biochemical assays, aiding researchers in investigating enzyme activities and protein interactions. Its ability to modify thiol groups allows for detailed studies of redox reactions and protein folding mechanisms .

Data Table: Enzyme Studies Using this compound

Antioxidant Studies

Oxidative Stress Reduction

this compound is investigated for its potential antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is linked to aging and various diseases . This property makes it a candidate for further research in aging-related studies.

Case Study: Cellular Models

In studies involving human cell lines, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting its role as an effective antioxidant agent .

Cosmetic Applications

Skin Health Enhancement

In the cosmetic industry, this compound is explored for its skin-protective properties. It is being studied for inclusion in formulations aimed at enhancing skin health and appearance by combating oxidative damage .

Data Table: Cosmetic Formulations with this compound

| Product Type | Functionality | Reference |

|---|---|---|

| Anti-aging Creams | Reduces signs of aging through antioxidant activity | |

| Skin Repair Serums | Enhances skin barrier function |

Food Industry

Food Preservation and Nutritional Enhancement

this compound has potential applications as a food additive. Its properties may help preserve food quality and enhance nutritional value by acting as an antioxidant .

Case Study: Food Quality Studies

Research indicates that incorporating this compound into food products can extend shelf life by reducing oxidation processes that lead to spoilage .

Mecanismo De Acción

The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride involves its interaction with cysteine residues in proteins. The tert-butyl group provides steric protection to the thiol group, preventing unwanted reactions during peptide synthesis. This allows for selective modification of cysteine residues in proteins and peptides .

Comparación Con Compuestos Similares

Similar Compounds

L-Cysteine hydrochloride: Lacks the tert-butyl group, making it more reactive.

S-tert-Butylmercapto-L-cysteine: Similar structure but different functional group positioning

Uniqueness: : S-tert-Butyl-L-cysteine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection of the thiol group is required .

Propiedades

Fórmula molecular |

C7H16ClNO2S |

|---|---|

Peso molecular |

213.73 g/mol |

Nombre IUPAC |

2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |

Clave InChI |

MHBMYFJKEBCMDR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)SCC(C(=O)O)N.Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.